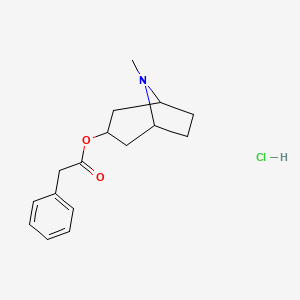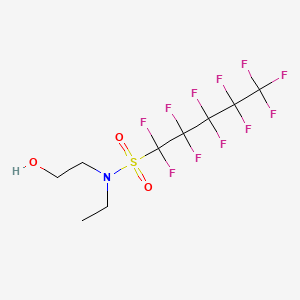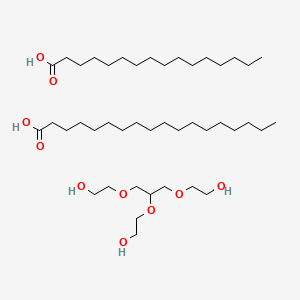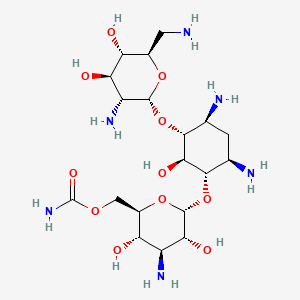
Nebramycin IV
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nebramycin IV is a member of the nebramycin complex, a group of aminoglycoside antibiotics produced by the actinomycete Streptomyces tenebrarius. This compound is known for its potent antibacterial properties, particularly against Gram-negative bacteria. This compound is structurally related to other aminoglycosides such as tobramycin and kanamycin, and it plays a crucial role in combating bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nebramycin IV is typically derived from the fermentation of Streptomyces tenebrarius. The biosynthesis involves a series of enzymatic reactions that convert primary metabolites into the final aminoglycoside structure. The process includes the incorporation of amino sugars and the formation of glycosidic bonds .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The fermentation broth is subjected to extraction and purification steps to isolate the desired antibiotic. Techniques such as solid-phase extraction and liquid chromatography are employed to ensure the purity and potency of the final product .
Chemical Reactions Analysis
Types of Reactions: Nebramycin IV undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can alter the amino groups, affecting the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, potentially enhancing the antibiotic’s efficacy.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions include modified aminoglycosides with altered antibacterial properties. These modifications can lead to the development of new antibiotics with improved efficacy and reduced resistance .
Scientific Research Applications
Nebramycin IV has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying aminoglycoside biosynthesis and modification.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Investigated for its potential in treating multidrug-resistant bacterial infections.
Industry: Utilized in the production of other aminoglycoside antibiotics and as a reference standard in quality control
Mechanism of Action
Nebramycin IV exerts its antibacterial effects by binding to the bacterial ribosome, specifically the 30S subunit. This binding interferes with protein synthesis, leading to the inhibition of bacterial growth and ultimately cell death. The compound targets the decoding site of the ribosome, causing misreading of the mRNA and the production of faulty proteins .
Comparison with Similar Compounds
Tobramycin: Another aminoglycoside with a similar mechanism of action but different spectrum of activity.
Kanamycin: Shares structural similarities with Nebramycin IV but has distinct pharmacokinetic properties.
Gentamicin: A broader-spectrum aminoglycoside used in various clinical settings.
Uniqueness of this compound: this compound is unique due to its specific structural modifications, which confer distinct antibacterial properties. Its ability to overcome certain bacterial resistance mechanisms makes it a valuable tool in the fight against resistant infections .
Properties
CAS No. |
51736-76-6 |
|---|---|
Molecular Formula |
C19H38N6O11 |
Molecular Weight |
526.5 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-4-amino-6-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxyoxan-2-yl]methyl carbamate |
InChI |
InChI=1S/C19H38N6O11/c20-2-6-11(27)12(28)9(24)17(33-6)35-15-4(21)1-5(22)16(14(15)30)36-18-13(29)8(23)10(26)7(34-18)3-32-19(25)31/h4-18,26-30H,1-3,20-24H2,(H2,25,31)/t4-,5+,6+,7+,8-,9+,10+,11+,12+,13+,14-,15+,16-,17+,18+/m0/s1 |
InChI Key |
XCSTZNJIQFIVPE-FQSMHNGLSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)N)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)COC(=O)N)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(12S)-6-chloro-5-hydroxy-13-methoxy-2-oxa-10,11-dithia-13,15-diazatetracyclo[10.2.2.01,9.03,8]hexadeca-3,5,7-triene-14,16-dione](/img/structure/B13420227.png)
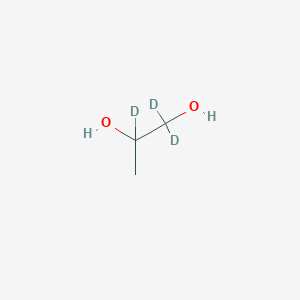
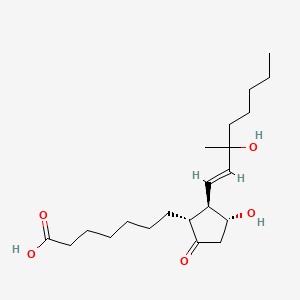
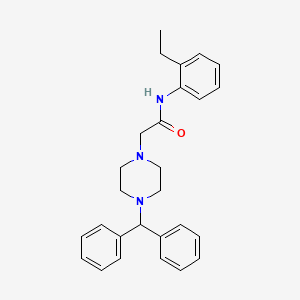
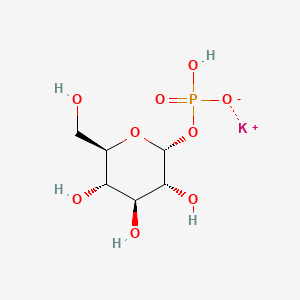
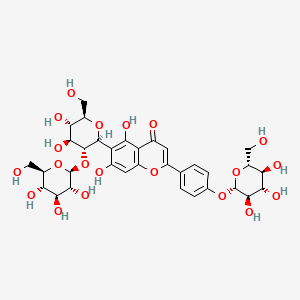
![[(3S,8S,9S,10R,13S,14S,17R)-17-[(2S)-1-hydroxypropan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13420262.png)


